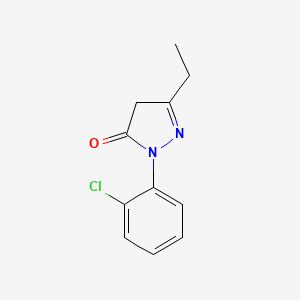
1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. This compound is characterized by the presence of a chlorophenyl group attached to the pyrazolone ring, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one typically involves the reaction of 2-chlorobenzoyl chloride with ethyl hydrazinecarboxylate, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted pyrazolone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
- Oxidized pyrazolone derivatives.
- Reduced pyrazolone derivatives.
- Substituted pyrazolone derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or receptors involved in inflammatory processes, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one
- 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one
- 1-(2-Bromophenyl)-3-ethyl-1H-pyrazol-5(4H)-one
Comparison: 1-(2-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable molecule for specific research and industrial purposes.
Biological Activity
1-(2-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one, a compound belonging to the pyrazolone family, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and various case studies that highlight its efficacy and applications.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁ClN₂O |
| Molecular Weight | 222.67 g/mol |
| CAS Number | 1096822-80-8 |
| IUPAC Name | This compound |
| Appearance | White powder |
Anticancer Activity
Research indicates that pyrazolone derivatives, including this compound, exhibit significant anticancer properties. A study assessed the compound's effectiveness against various cancer cell lines, revealing a notable reduction in cell viability in A549 human lung adenocarcinoma cells when treated with this compound.
Case Study: A549 Cell Line
In an experiment, A549 cells were treated with varying concentrations of the compound over 24 hours. The results demonstrated:
- IC₅₀ Value : 78 µM
- Cell Viability Post-Treatment : Approximately 65% at 100 µM concentration, indicating moderate cytotoxicity compared to standard chemotherapeutics like cisplatin .
Anti-inflammatory Properties
Another important aspect of the biological activity of this compound is its anti-inflammatory effects. In vitro studies have shown that pyrazolone derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Research Findings
A comparative study highlighted the anti-inflammatory activity of several pyrazolone derivatives:
- IC₅₀ Values :
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although further research is necessary to establish clinical relevance.
The proposed mechanism of action for the anticancer and anti-inflammatory activities includes modulation of signaling pathways involved in apoptosis and inflammation. The presence of the chlorophenyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5-ethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H11ClN2O/c1-2-8-7-11(15)14(13-8)10-6-4-3-5-9(10)12/h3-6H,2,7H2,1H3 |
InChI Key |
YGJKOVHIESQWTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















